molecular formula C15H13NO2 B2712912 4-BENZYL-2H-1,4-BENZOXAZIN-3-ONE CAS No. 63208-65-1

4-BENZYL-2H-1,4-BENZOXAZIN-3-ONE

Cat. No.: B2712912
CAS No.: 63208-65-1
M. Wt: 239.274
InChI Key: VHTLTHHJLPLDOK-UHFFFAOYSA-N
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Description

4-BENZYL-2H-1,4-BENZOXAZIN-3-ONE is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by a benzene ring fused to an oxazine ring, with a benzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-BENZYL-2H-1,4-BENZOXAZIN-3-ONE typically involves the cyclization of N-acylated anthranilic acid derivatives. One common method is the reaction of anthranilic acid with benzyl chloride in the presence of a base, followed by cyclization using acetic anhydride . Another approach involves the use of iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents .

Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. The one-pot synthesis method using iminium cations is particularly favored due to its high yield and mild reaction conditions . This method minimizes energy consumption and simplifies the workup process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-BENZYL-2H-1,4-BENZOXAZIN-3-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-BENZYL-2H-1,4-BENZOXAZIN-3-ONE involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the inhibition of fungal cell wall synthesis. The compound binds to enzymes involved in the biosynthesis of essential cell wall components, thereby disrupting the integrity of the fungal cell wall . Additionally, its enzyme inhibitory activity is due to its ability to bind to the active site of target enzymes, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Uniqueness: 4-BENZYL-2H-1,4-BENZOXAZIN-3-ONE stands out due to its benzyl group, which enhances its biological activity and provides unique chemical properties.

Properties

IUPAC Name

4-benzyl-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c17-15-11-18-14-9-5-4-8-13(14)16(15)10-12-6-2-1-3-7-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTLTHHJLPLDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2O1)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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